molecular formula C19H21N3OS B4967559 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE

Cat. No.: B4967559
M. Wt: 339.5 g/mol
InChI Key: MZRQLMRACLHEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a pyridyl ring, and a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridylthiol with mesitylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE involves its interaction with specific molecular targets. The cyano group and pyridyl ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE is unique due to its mesityl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-11-6-13(3)18(14(4)7-11)22-17(23)10-24-19-16(9-20)12(2)8-15(5)21-19/h6-8H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQLMRACLHEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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